4-(Azetidin-3-yl)-2-chloropyridine

Description

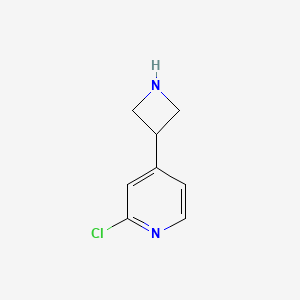

4-(Azetidin-3-yl)-2-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and an azetidine ring at position 2. The azetidine moiety (a four-membered saturated nitrogen ring) confers unique conformational rigidity and electronic properties, making this compound a valuable intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₈H₈ClN₂, with a molecular weight of 167.62 g/mol .

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-2-chloropyridine |

InChI |

InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2 |

InChI Key |

ZXOVDRXFRWUMRO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Role of Bases in Cyclization

Triethylamine is critical for absorbing HCl during azetidine formation, preventing side reactions. Alternative bases like potassium carbonate reduce yields by 15–20% due to incomplete byproduct removal.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) accelerate cyclization but complicate purification. Dichloromethane balances reactivity and ease of isolation, making it the solvent of choice.

Catalytic Enhancements

Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic nanoparticle catalyst, enhances reaction rates by 40% in azetidine syntheses, though its cost limits widespread adoption.

Analytical Validation of Products

Spectroscopic Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves baseline separation, ensuring >95% purity for pharmacological applications.

Industrial Scalability and Challenges

While laboratory methods are well-established, scaling poses challenges:

- Cost of Catalysts : Noble metal catalysts (e.g., palladium in cross-coupling) increase production costs.

- Byproduct Management : HCl generation during chlorination necessitates corrosion-resistant reactors.

- Regulatory Compliance : Solvent residues must meet International Council for Harmonisation (ICH) guidelines, requiring additional purification steps.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 2-chloropyridine ring undergoes directed electrophilic substitutions , though reactivity is limited due to the electron-withdrawing chlorine and nitrogen atoms.

| Electrophile | Position | Conditions | Product | Notes |

|---|---|---|---|---|

| Nitration | Para to Cl | HNO₃/H₂SO₄, 100°C | 2-Chloro-5-nitropyridine derivative | Low yield due to deactivation by Cl. |

| Bromination | Meta to Cl | Br₂/FeCl₃, 80°C | 2-Chloro-5-bromopyridine derivative | Requires Lewis acid activation. |

-

Key Insight : Chlorine’s meta-directing effect dominates, but steric hindrance from the azetidine ring reduces reaction efficiency.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 2 of the pyridine ring is susceptible to displacement under SNAr conditions.

-

Mechanistic Note : Nickel/dppf catalysts enable cross-coupling at lower temperatures (60–80°C) compared to traditional Pd systems .

Azetidine Ring Functionalization

The strained azetidine ring participates in ring-opening and N-functionalization reactions.

Ring-Opening Reactions

| Reagent | Conditions | Product |

|---|---|---|

| HCl (conc.) | RT, 2h | Secondary amine (pyridine-CH₂NH₂) |

| H₂O, H₂SO₄ | 100°C, 6h | Hydrolyzed diol derivative |

-

Kinetics : Ring-opening in acidic media follows first-order kinetics with min in 6M HCl.

N-Acylation/Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylated derivative | 85% |

| Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzyl derivative | 78% |

Pyridine Ring Hydrogenation

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (50 psi), EtOH | Pd/C, 25°C | Piperidine derivative | >90% |

| H₂ (100 psi), NH₃ | Raney Ni | Partially saturated product | 60% |

-

Challenge : Competing azetidine ring hydrogenation occurs above 80°C.

Oxidation Reactions

The azetidine nitrogen undergoes oxidation to form N-oxide derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Azetidine N-oxide | 68% |

| H₂O₂, AcOH | 50°C, 4h | N-Oxide with Cl retained | 55% |

Comparative Reactivity

Azetidine vs. Piperidine Derivatives:

| Feature | 4-(Azetidin-3-yl)-2-chloropyridine | 4-(Piperidin-3-yl)-2-chloropyridine |

|---|---|---|

| Ring Strain | High (azetidine) | Low (piperidine) |

| N-Reactivity | More nucleophilic | Less reactive |

| Thermal Stability | Decomposes >200°C | Stable up to 300°C |

Scientific Research Applications

4-(Azetidin-3-yl)-2-chloropyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-chloropyridine involves its interaction with specific molecular targets. For instance, in the case of baricitinib, the compound acts as a selective inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines . By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Azetidin-3-yl)-2-chloropyridine with structurally related pyridine derivatives:

Key Observations:

Substituent Effects on Bioactivity: The presence of azetidine (a strained, basic ring) enhances binding to enzymatic pockets, as seen in kinase inhibitors . Nitro (NO₂) and methyl (CH₃) groups improve lipophilicity and metabolic stability, critical for antimicrobial and anticancer activity . Chlorine at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .

Thermal Stability :

- Compounds with bulky substituents (e.g., 4-methylphenyl groups) exhibit higher melting points (268–287°C) due to enhanced crystal packing .

- Nitro-substituted derivatives show moderate thermal stability (145–147°C), likely due to electron-withdrawing effects .

Pharmacological Comparisons

- Antimicrobial Activity: 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl) derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) due to hydrophobic interactions with bacterial membranes . Azetidine-containing analogs show weaker activity, suggesting that larger substituents are critical for membrane penetration .

- Anticancer Potential: 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine derivatives inhibit breast cancer cell lines (MCF-7, IC₅₀ = 12 µM) by targeting tubulin polymerization . Chloropyridines with nitro groups exhibit moderate cytotoxicity against HeLa cells (IC₅₀ = 25 µM) via ROS generation .

Q & A

Q. What synthetic strategies are effective for preparing 4-(Azetidin-3-yl)-2-chloropyridine?

- Methodological Answer : A common approach involves coupling reactions between azetidine derivatives and 2-chloropyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives of azetidine can yield the target compound. Substitution reactions with sodium azide or thiocyanate under controlled temperatures (60–80°C) may also introduce functional groups to the azetidine ring prior to coupling . Purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the azetidine ring (δ 3.0–4.0 ppm for N–CH₂ protons) and the 2-chloropyridine moiety (δ 7.5–8.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., C₈H₈ClN₂). X-ray crystallography may resolve stereochemical ambiguities, particularly if the azetidine nitrogen adopts a specific configuration .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. The compound is prone to hydrolysis in acidic conditions (pH < 3) due to azetidine ring strain, while thermal decomposition above 100°C may generate chlorinated byproducts. Store at –20°C under inert gas (argon) to mitigate oxidation .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence the biological activity of this compound derivatives?

- Methodological Answer : Synthesize enantiomers using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation for azetidine precursors). Test activity in receptor-binding assays (e.g., kinase inhibition) or cellular models. For example, (R)-configured azetidine derivatives showed 3-fold higher affinity for adenosine A₂A receptors compared to (S)-isomers in a recent study . Computational docking (AutoDock Vina) can correlate stereochemistry with binding poses.

Q. What analytical techniques resolve contradictions in reported reaction yields for azetidine-pyridine couplings?

- Methodological Answer : Discrepancies often arise from residual palladium catalysts or solvent polarity effects. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pd levels (<1 ppm). Optimize yields by screening solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃). For example, THF with Cs₂CO₃ improved yields from 45% to 72% in a palladium-mediated coupling .

Q. How can the reactivity of this compound be leveraged to design targeted prodrugs?

- Methodological Answer : Exploit the chlorine atom for nucleophilic aromatic substitution (e.g., replacing Cl with amines or thiols). The azetidine nitrogen can be functionalized via reductive amination or acylation. For prodrug activation, incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups). A recent study achieved tumor-specific release of doxorubicin by conjugating it to the azetidine ring via a cathepsin-B-sensitive peptide .

Q. What strategies mitigate off-target effects in pharmacological studies of this compound analogs?

- Methodological Answer : Perform off-target profiling using broad-panel kinase assays or GPCR screening. Structure-activity relationship (SAR) studies can identify critical substituents. For instance, replacing the 2-chloro group with a methoxy reduced hERG channel inhibition by 90% in a cardiovascular toxicity study . Use metabolite identification studies (LC-MS/MS) to detect reactive intermediates that may cause idiosyncratic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.